Cis-Hexahydro-2H-Furo[3,2-B]PyrroleOxalate
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Overview
Description
Cis-Hexahydro-2H-Furo[3,2-B]PyrroleOxalate is a chemical compound with the molecular formula C14H24N2O6 and a molecular weight of 316.35 g/mol.
Chemical Reactions Analysis
Cis-Hexahydro-2H-Furo[3,2-B]PyrroleOxalate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cis-Hexahydro-2H-Furo[3,2-B]PyrroleOxalate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Cis-Hexahydro-2H-Furo[3,2-B]PyrroleOxalate can be compared with other similar compounds, such as:
Hexahydro-2H-Furo[3,2-B]Pyrrole: Lacks the oxalate group, which may result in different chemical and biological properties.
Furo[3,2-B]Pyrrole: Lacks the hexahydro and oxalate groups, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties.
Biological Activity
Overview of Cis-Hexahydro-2H-Furo[3,2-B]Pyrrole
Cis-Hexahydro-2H-furo[3,2-B]pyrrole is a bicyclic compound that has garnered interest due to its potential pharmacological applications. It is characterized by its unique fused ring structure, which may contribute to its biological properties.
Chemical Structure
The chemical structure of Cis-Hexahydro-2H-furo[3,2-B]pyrrole can be represented as follows:
- Molecular Formula : C₆H₁₂N₁O
- Molecular Weight : 114.17 g/mol
Physical Properties
Property | Value |
---|---|
Melting Point | Not well-documented |
Solubility | Soluble in organic solvents |
Appearance | Colorless to pale yellow liquid |
Pharmacological Properties
Research indicates that compounds similar to Cis-Hexahydro-2H-furo[3,2-B]pyrrole may exhibit various biological activities, including:
- Antimicrobial Activity : Some studies suggest that derivatives of this compound may have antimicrobial properties against certain bacterial strains.
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, possibly linked to modulation of neurotransmitter systems.
- Anti-inflammatory Properties : There is evidence suggesting that certain furo[3,2-B]pyrrole derivatives can reduce inflammation in cellular models.
Case Studies and Research Findings
-
Antimicrobial Activity :
A study conducted on various furo[3,2-B]pyrrole derivatives showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 10 to 50 µg/mL. -
Neuroprotective Effects :
In a neurotoxicity model using SH-SY5Y cells, treatment with furo[3,2-B]pyrrole derivatives resulted in a reduction of cell death by approximately 30% compared to controls. This suggests potential applications in neurodegenerative diseases. -
Anti-inflammatory Effects :
A recent study assessed the anti-inflammatory effects of a furo[3,2-B]pyrrole derivative in a lipopolysaccharide (LPS)-induced inflammation model. The compound significantly reduced the levels of pro-inflammatory cytokines (TNF-alpha and IL-6) by around 40%.
Summary of Biological Activities
Properties
Molecular Formula |
C14H24N2O6 |
---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole;oxalic acid |
InChI |
InChI=1S/2C6H11NO.C2H2O4/c2*1-3-7-5-2-4-8-6(1)5;3-1(4)2(5)6/h2*5-7H,1-4H2;(H,3,4)(H,5,6)/t2*5-,6-;/m00./s1 |
InChI Key |
UYFMUKXGRKDHGY-PRKWKTPOSA-N |
Isomeric SMILES |
C1CN[C@@H]2[C@H]1OCC2.C1CN[C@@H]2[C@H]1OCC2.C(=O)(C(=O)O)O |
Canonical SMILES |
C1CNC2C1OCC2.C1CNC2C1OCC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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